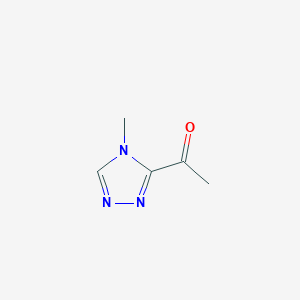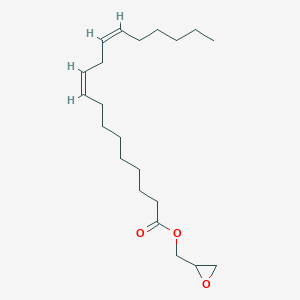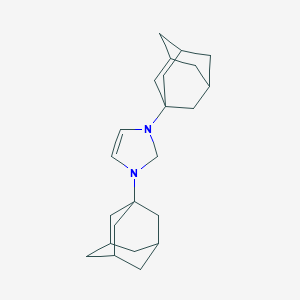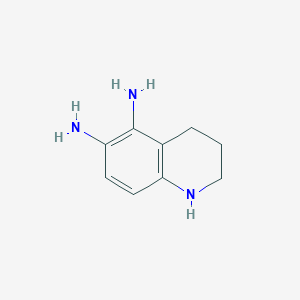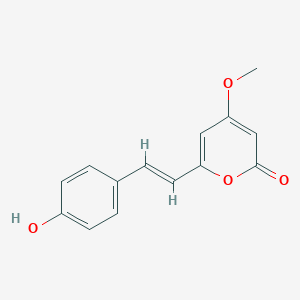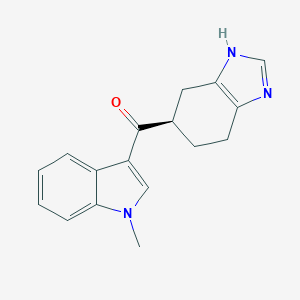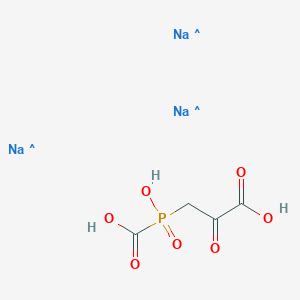
2,6-二异丙基-4-硝基苯酚
描述
2,6-Diisopropyl-4-nitrophenol, also known as 2,6-di-isopropyl-4-nitrophenol, is an organic compound belonging to the family of nitrophenols. It is a colorless solid with a molecular weight of 247.28 g/mol. It is soluble in most organic solvents and has a melting point of 86-87°C. 2,6-Diisopropyl-4-nitrophenol is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development.
科学研究应用
环境应用中的催化
2,6-二异丙基-4-硝基苯酚用于合成负载在二氧化铈纳米棒上的钯纳米粒子。 这些纳米复合材料对4-硝基苯酚和有机染料的还原表现出优异的催化性能,这些物质是纺织和染色工业中重要的污染物 .
吸附法水处理
该化合物在通过微波辅助技术从农业废弃物中生产的活性炭上,动态吸附4-硝基苯酚等污染物方面发挥着作用。 该过程对于从工业废水中去除有害酚类化合物至关重要 .
分离过程中的电渗析
在分离科学领域,4-硝基苯酚离子是使用电渗析技术分离的。 该方法对从混合物中分离4-硝基苯酚特别有效,这对环境和分析应用都至关重要 .
药物应用
2,6-二异丙基-4-硝基苯酚是合成丙泊酚的前体,丙泊酚是一种广泛使用的静脉麻醉剂。 它参与丙泊酚的连续流合成,突出了其在制药行业的重要性 .
分析化学
该化合物用于制备高纯度4-硝基苯酚,用作分光光度法参考物质。 它对于确定反应条件下4-硝基苯酚的正确摩尔吸光度至关重要,特别是在临床酶学中用于测量酶活性 .
生物化学研究
2,6-二异丙基-4-硝基苯酚是制备N-官能化单芳基磷酸酯的起点。 这些化合物表现出有趣的假多晶型结构,并用于有机磷酸酯中的超分子聚集研究 .
安全和危害
作用机制
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to cause various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Diisopropyl-4-nitrophenol. The compound is described as being soluble in water, which could influence its distribution and action in the body .
生化分析
Cellular Effects
Given its structural similarity to propofol, a widely used anesthetic, it may have similar effects on cellular function, such as modulation of GABA receptors .
Transport and Distribution
Given its lipophilicity , it may be able to cross cell membranes and distribute within various cellular compartments.
Subcellular Localization
Given its lipophilicity , it may localize in lipid-rich areas of the cell, such as the cell membrane or endoplasmic reticulum.
属性
IUPAC Name |
4-nitro-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443430 | |
| Record name | 2,6-Diisopropyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1576-14-3 | |
| Record name | 2,6-Diisopropyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: Why is 2,6-Diisopropyl-4-nitrophenol a suitable starting material for synthesizing diverse organophosphates?
A1: The article highlights that 2,6-Diisopropyl-4-nitrophenol, through a two-step synthesis, yields 2,6-diisopropyl-4-nitrophenylphosphate (A), which can be further converted to various N-functionalized monoaryl phosphates. [] This versatility stems from the presence of the nitro group, which can be reduced to an amine, offering a site for further functionalization. The researchers specifically focus on 2,6-diisopropyl-4-aminophenylphosphate (adippH2) (1) and its various pseudo-polymorphic structures. [] This ability to generate diverse structures by modifying 2,6-Diisopropyl-4-nitrophenol makes it valuable for studying structure-activity relationships in organophosphates.
Q2: What is the significance of studying the pseudo-polymorphs of adippH2, and how does the research utilize 2,6-Diisopropyl-4-nitrophenol in this context?
A2: Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact the physical and chemical properties of pharmaceuticals, including solubility, stability, and bioavailability. [] This research investigates five different pseudo-polymorphs of adippH2 (1a-1e) obtained through various crystallization and solvent manipulation techniques. [] Understanding the factors governing the formation and interconversion of these polymorphs, originating from 2,6-Diisopropyl-4-nitrophenol, can provide valuable insights for designing and optimizing organophosphate-based compounds with desired properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)
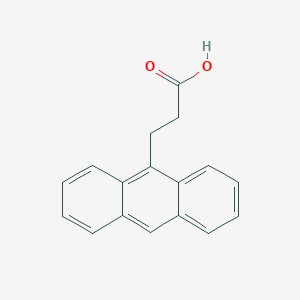

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
